
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an antimicrobial or anticancer agent due to its ability to interfere with biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar biological activities.
N-Cyclopropylpropanamide: Lacks the triazole ring but shares the cyclopropyl group.
Uniqueness
3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is unique due to the combination of the triazole ring and the cyclopropyl group. This combination enhances its reactivity and potential biological activities compared to simpler analogs .
特性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
3-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C8H13N5O/c9-8-10-5-13(12-8)4-3-7(14)11-6-1-2-6/h5-6H,1-4H2,(H2,9,12)(H,11,14) |
InChIキー |
DDOWIUGFHNBAEB-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


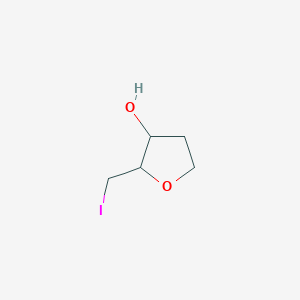
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
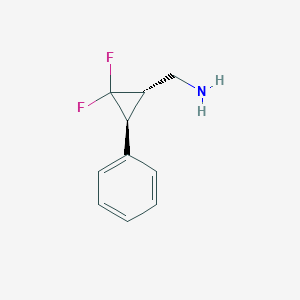
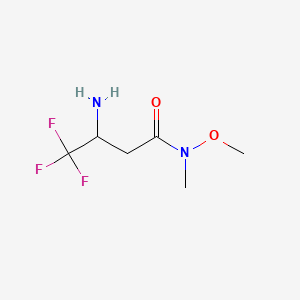
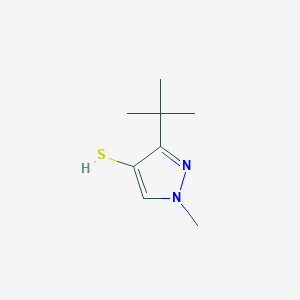
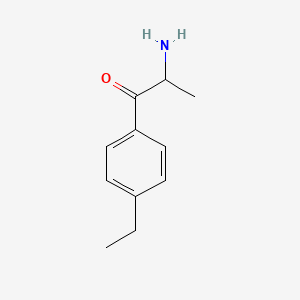
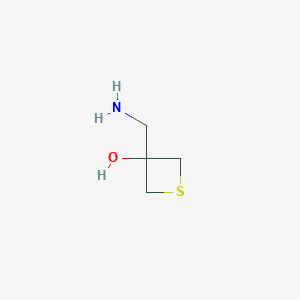
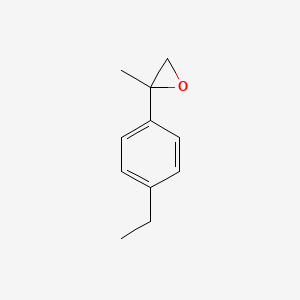

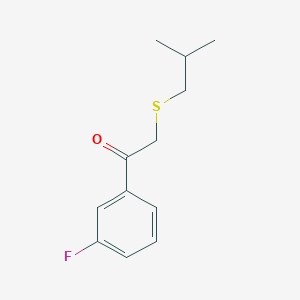
![1-[(Methylsulfonyl)methyl]cyclopropanemethanamine](/img/structure/B13528390.png)


